molecular formula C8H7BrO4 B1338319 5-Bromo-2-hydroxy-3-methoxybenzoic acid CAS No. 35090-76-7

5-Bromo-2-hydroxy-3-methoxybenzoic acid

Cat. No.: B1338319
CAS No.: 35090-76-7
M. Wt: 247.04 g/mol
InChI Key: VQCPZBYERTTWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-hydroxy-3-methoxybenzoic acid is an organic compound with the molecular formula C8H7BrO4 It is a derivative of benzoic acid, featuring a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxy-3-methoxybenzoic acid typically involves the bromination of 2-hydroxy-3-methoxybenzoic acid. The reaction is carried out in a halogenated hydrocarbon solvent, with a bromination reagent and a bromination initiator, often in the presence of a co-catalyst and sulfuric acid . The reaction mixture is then quenched in ice water, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available raw materials. For example, dimethyl terephthalate can be used as a starting material, undergoing nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to yield the desired product . This process is scalable and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-3-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts in the presence of organoboron reagents.

Major Products

    Substitution: Various substituted benzoic acids.

    Oxidation: 5-Bromo-2-methoxybenzoic acid.

    Reduction: 5-Bromo-2-hydroxy-3-methoxybenzyl alcohol.

    Coupling: Biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-3-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways . The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-hydroxy-3-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure allows it to participate in specific chemical reactions and exhibit distinct biological activities compared to its analogs.

Properties

IUPAC Name

5-bromo-2-hydroxy-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCPZBYERTTWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544642
Record name 5-Bromo-2-hydroxy-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35090-76-7
Record name 5-Bromo-2-hydroxy-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-hydroxy-3-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-hydroxy-3-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-hydroxy-3-methoxybenzoic acid
Reactant of Route 4
5-Bromo-2-hydroxy-3-methoxybenzoic acid
Reactant of Route 5
5-Bromo-2-hydroxy-3-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-hydroxy-3-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.